3-Chloro-3'-iodobenzophenone

Description

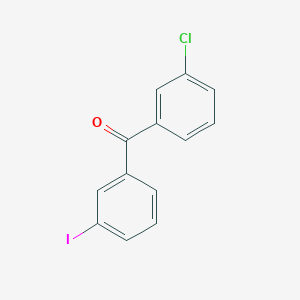

3-Chloro-3'-iodobenzophenone is a disubstituted benzophenone derivative featuring a chlorine atom at the 3-position of one phenyl ring and an iodine atom at the 3'-position of the adjacent phenyl ring. Its molecular formula is C₁₃H₈ClIO, with a molecular weight of 354.56 g/mol (estimated based on analogous compounds in and ).

The synthesis of such iodinated benzophenones often involves radioiodination techniques. For example, describes a one-pot tandem diazotization–radioiodination process using polymer-supported nitrite and p-TsOH, achieving a 94% radiochemical yield (RCY) for 2-[¹²⁵I]iodobenzophenone (2e) under optimized conditions (40°C, four-hour reaction). This method is adaptable to electron-rich and electron-deficient substrates, suggesting its applicability for synthesizing 3-Chloro-3'-iodobenzophenone .

Properties

IUPAC Name |

(3-chlorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXLXCQGLENBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641502 | |

| Record name | (3-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-16-5 | |

| Record name | Methanone, (3-chlorophenyl)(3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-3’-iodobenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of aryl halides with boronic acids . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: In industrial settings, the production of 3-Chloro-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

3-Chloro-3’-iodobenzophenone has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

Industry: The compound is used in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-Chloro-3’-iodobenzophenone involves its interaction with various molecular targets. The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and iodine), which make the benzene rings more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Chloro-3'-iodobenzophenone with structurally related compounds:

Key Observations :

- Substituent Effects: The iodine atom in 3-Chloro-3'-iodobenzophenone significantly increases molecular weight compared to fluorine or nitro analogues (e.g., 252.64 vs. 354.56 g/mol).

- Reactivity : Unlike nitro or fluorine groups, iodine’s polarizability makes it a better leaving group in nucleophilic aromatic substitution, expanding utility in cross-coupling reactions .

- Thermal Stability: Melting points for 3,3'-disubstituted diphenyls (e.g., 96–101°C for nitro/iodo derivatives in ) suggest that 3-Chloro-3'-iodobenzophenone may exhibit moderate thermal stability, though experimental data is lacking .

Spectroscopic and Analytical Data

- UV-Vis Spectroscopy: Iodinated aromatics typically exhibit absorption maxima near 250–280 nm due to n→σ* transitions. notes that 3-chloroindole derivatives absorb at 252 nm, while iodinated analogues (e.g., 3'-Iodoacetophenone) may shift slightly due to iodine’s electron-withdrawing effect .

- Chromatography: Gas chromatography (GC) and HPLC are standard for purity analysis. highlights GC’s utility in confirming the purity of chlorinated terpenes, a method applicable to 3-Chloro-3'-iodobenzophenone .

Biological Activity

Overview

3-Chloro-3'-iodobenzophenone is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its benzophenone structure, which consists of two aromatic rings connected by a carbonyl group, with chlorine and iodine substituents that enhance its reactivity and biological interactions.

- Molecular Formula : C₁₃H₈ClI O

- Molecular Weight : 309.56 g/mol

- Structure : The presence of halogens (chlorine and iodine) contributes to the compound's lipophilicity, potentially influencing its ability to penetrate biological membranes.

The biological activity of 3-Chloro-3'-iodobenzophenone can be attributed to its ability to interact with various molecular targets within cells. The halogen atoms can facilitate binding to nucleophilic sites on proteins, leading to alterations in enzymatic activity or receptor interactions. This mechanism is crucial for its potential applications in drug development.

Antimicrobial Properties

Research has indicated that 3-Chloro-3'-iodobenzophenone exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The exact mechanisms are thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that 3-Chloro-3'-iodobenzophenone can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to reduced cell proliferation and increased rates of programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of halogenated benzophenones found that 3-Chloro-3'-iodobenzophenone demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

- Anticancer Research : In a study examining the effects on human breast cancer cell lines (MCF-7), treatment with 3-Chloro-3'-iodobenzophenone resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.

Data Table: Biological Activity Summary

| Activity Type | Pathogen/Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Disruption of cell membrane integrity |

| Antimicrobial | Escherichia coli | Inhibition of growth | Interference with metabolic pathways |

| Anticancer | MCF-7 (Breast Cancer) | Induction of apoptosis | Activation of caspases |

| Anticancer | HCT116 (Colon Cancer) | Reduced cell proliferation | Modulation of cell cycle regulators |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.